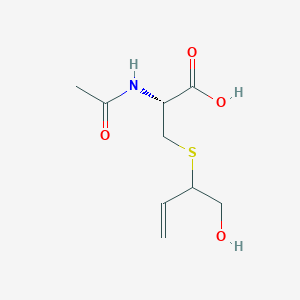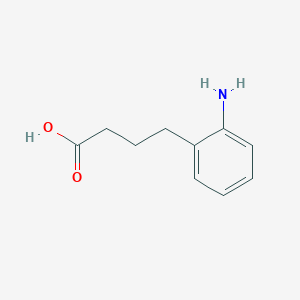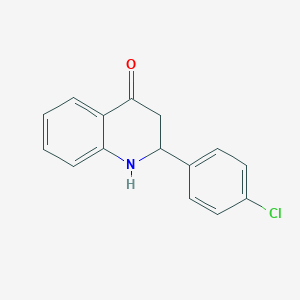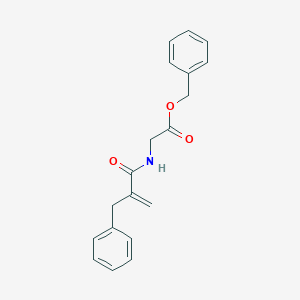
2-(2-Feniletil)morfolina
Descripción general
Descripción
2-(2-Phenylethyl)morpholine, also known as Phenethylmorpholine, is a chemical compound that belongs to the morpholine family. It is a colorless liquid that has been used in scientific research for several decades. This compound has a unique structure that makes it useful in various applications, including organic synthesis and pharmaceutical research. In
Aplicaciones Científicas De Investigación
Síntesis de moléculas biológicamente activas
2-(2-Feniletil)morfolina: se utiliza con frecuencia en la síntesis de moléculas biológicamente activas. Su incorporación en varios compuestos ha demostrado que mejora la actividad biológica, lo que la convierte en un componente valioso en la investigación farmacéutica .
Desarrollo de productos farmacéuticos
Los derivados de morfolina, incluido This compound, se encuentran en varios productos farmacéuticos. Son particularmente importantes en el desarrollo de fármacos con posibles propiedades antidepresivas, antipiréticas y analgésicas .
Inhibidores de la corrosión
En aplicaciones industriales, los compuestos de morfolina actúan como inhibidores de la corrosión. This compound se puede utilizar para proteger metales y aleaciones de la corrosión, lo que extiende la vida útil de la maquinaria y el equipo .
Agentes tensioactivos
La estructura del compuesto le permite actuar como un agente tensioactivo. Esta aplicación es crucial en la formulación de detergentes y emulsionantes, donde This compound ayuda a reducir la tensión superficial y mejorar la eficiencia de la limpieza .
Organocatalizadores y ligandos para catalizadores
This compound: también se emplea como organocatalizador y como ligando para catalizadores en diversas reacciones químicas. Su papel en la catálisis es esencial para aumentar la eficiencia y la selectividad de la reacción .
Investigación sobre la enfermedad de Alzheimer
Estudios recientes han destacado los efectos inhibitorios de los compuestos basados en morfolina sobre las enzimas involucradas en la progresión de la enfermedad de Alzheimer. This compound los derivados han demostrado ser prometedores como posibles agentes terapéuticos en este campo .
Safety and Hazards
Direcciones Futuras
Morpholines, including 2-(2-Phenylethyl)morpholine, continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research will likely continue to explore the synthesis of morpholines and their potential applications in various fields .
Mecanismo De Acción
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Morpholine-modified agents have been shown to exhibit multiple antibacterial mechanisms, suggesting a potential multitarget mechanism .
Biochemical Pathways
Morpholine-bearing arylsquaramides have been identified as small-molecule lysosomal ph modulators, suggesting that they may influence cellular processes through the modulation of lysosomal ph .
Result of Action
Morpholine-modified agents have been shown to possess excellent bactericidal efficacy and can overcome bacterial resistance .
Action Environment
It is known that environmental stressors, such as salinity, can induce the production of related compounds, such as 2-(2-phenylethyl)chromones, in certain plant species .
Análisis Bioquímico
Biochemical Properties
2-(2-Phenylethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of its interaction with human D4 dopamine receptors. It is used to prepare 2,4-disubstituted morpholines, which have shown binding affinity towards these receptors. The compound interacts with enzymes such as legumain and cholinesterases, exhibiting moderate to high affinity . These interactions are crucial for its biochemical activity and therapeutic potential.
Cellular Effects
2-(2-Phenylethyl)morpholine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with human D4 dopamine receptors suggests its potential impact on neurotransmission and related cellular functions. Additionally, its inhibitory effects on enzymes like legumain and cholinesterases indicate its role in modulating cellular processes related to these enzymes .
Molecular Mechanism
The molecular mechanism of 2-(2-Phenylethyl)morpholine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to human D4 dopamine receptors, influencing neurotransmission. It also inhibits enzymes such as legumain and cholinesterases, which play roles in various biochemical pathways . These interactions at the molecular level contribute to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Phenylethyl)morpholine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Phenylethyl)morpholine maintains its biochemical activity over extended periods, although specific details on its stability and degradation are limited . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(2-Phenylethyl)morpholine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that the compound’s interaction with human D4 dopamine receptors and enzymes like legumain and cholinesterases is dose-dependent . Threshold effects and toxicities at high doses have been observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2-Phenylethyl)morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the Shikimate pathway and its impact on metabolic flux and metabolite levels have been studied . These interactions are crucial for its biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(2-Phenylethyl)morpholine within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . Understanding its transport and distribution is essential for optimizing its therapeutic applications.
Subcellular Localization
2-(2-Phenylethyl)morpholine’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors influence its biochemical activity and therapeutic potential.
Propiedades
IUPAC Name |
2-(2-phenylethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWKJLQPACJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58039-64-8 | |
| Record name | 2-(2-phenylethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)




![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
